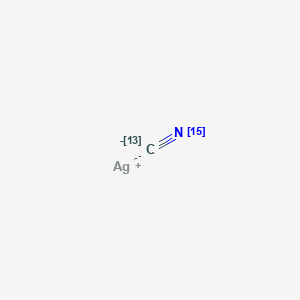
silver;(15N)azanylidyne(113C)methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
白色からオフホワイトの粉末状の複素環式有機化合物です 。 この化合物は、同位体標識されている点が特徴であり、さまざまな科学研究用途に役立ちます。
準備方法
合成経路と反応条件
銀; (15N)アザニリジン(113C)メタンの合成は、通常、硝酸銀と同位体標識されたシアン化物源との反応を伴います。 この反応は、13Cと15N同位体を組み込むために、制御された条件下で行われます。 一般的な反応は、次のように表すことができます。[ \text{AgNO}3 + \text{K(13C)(15N)} \rightarrow \text{Ag(13C)(15N)} + \text{KNO}_3 ]
工業的生産方法
銀; (15N)アザニリジン(113C)メタンの工業的生産は、同様の合成経路に従いますが、規模が大きくなります。 このプロセスには、高純度試薬の使用と、同位体標識の完全性を維持するための制御された環境が含まれます。 製品は、その後、再結晶またはその他の適切な方法で精製され、所望の純度レベルを実現します {_svg_2}.
化学反応の分析
反応の種類
銀; (15N)アザニリジン(113C)メタンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、酸化されて酸化銀などの副生成物を生成することができます。
還元: 特定の条件下では、元素状銀に還元することができます。
置換: 適切な試薬の存在下で、シアン化物基を他の配位子に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: 配位子交換反応には、多くの場合、ハロゲン化物やホスフィンなどの試薬が関与します。
主な生成物
これらの反応から生成される主な生成物には、酸化銀、元素状銀、およびさまざまな置換された銀錯体が含まれます .
科学研究への応用
銀; (15N)アザニリジン(113C)メタンは、科学研究において幅広い用途があります。
化学: 他の同位体標識された化合物の合成における前駆体として使用されます。
生物学: 同位体トレーシングと代謝経路解析を含む研究に用いられます。
医学: 放射性医薬品や診断イメージングにおける潜在的な用途について調査されています。
科学的研究の応用
Silver;(15N)azanylidyne(113C)methane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other isotopically labeled compounds.
Biology: Employed in studies involving isotopic tracing and metabolic pathway analysis.
Medicine: Investigated for its potential use in radiopharmaceuticals and diagnostic imaging.
作用機序
銀; (15N)アザニリジン(113C)メタンの作用機序は、生物分子や細胞構造との相互作用を伴います。 この化合物は、銀イオンを放出することができ、銀イオンは、微生物の細胞膜を破壊し、細胞プロセスを妨げることにより、抗菌性を示します。 同位体標識(13Cと15N)により、生物系における化合物の挙動の詳細な追跡と分析が可能になります .
類似化合物の比較
類似化合物
シアン化銀: 構造は類似していますが、同位体標識されていません。
硝酸銀: 化学的性質が異なる、一般的に使用されている銀化合物です。
酢酸銀: さまざまな化学反応に使用される別の銀化合物です。
独自性
銀; (15N)アザニリジン(113C)メタンは、同位体標識されているため、研究用途における有用性が向上している点で独特です。 13Cと15N同位体の存在により、さまざまな科学的研究において正確な追跡と分析が可能となり、化学、生物学、医学などの分野で貴重なツールとなっています .
類似化合物との比較
Similar Compounds
Silver cyanide: Similar in structure but lacks isotopic labeling.
Silver nitrate: Commonly used silver compound with different chemical properties.
Silver acetate: Another silver compound used in various chemical reactions.
Uniqueness
Silver;(15N)azanylidyne(113C)methane is unique due to its isotopic labeling, which enhances its utility in research applications. The presence of 13C and 15N isotopes allows for precise tracking and analysis in various scientific studies, making it a valuable tool in fields such as chemistry, biology, and medicine .
特性
分子式 |
CAgN |
|---|---|
分子量 |
135.872 g/mol |
IUPAC名 |
silver;(15N)azanylidyne(113C)methane |
InChI |
InChI=1S/CN.Ag/c1-2;/q-1;+1/i1+1,2+1; |
InChIキー |
LFAGQMCIGQNPJG-AWQJXPNKSA-N |
異性体SMILES |
[13C-]#[15N].[Ag+] |
正規SMILES |
[C-]#N.[Ag+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















